1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol 1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.: 113283-34-4
VCID: VC8406319
InChI: InChI=1S/C11H14O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,2,5,7H2,1H3
SMILES: CCC(CC1=CC2=C(C=C1)OCO2)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol

CAS No.: 113283-34-4

Cat. No.: VC8406319

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol - 113283-34-4

CAS No. 113283-34-4
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)butan-2-ol
Standard InChI InChI=1S/C11H14O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,2,5,7H2,1H3
Standard InChI Key IOPGAULGWGHDFQ-UHFFFAOYSA-N
SMILES CCC(CC1=CC2=C(C=C1)OCO2)O
Canonical SMILES CCC(CC1=CC2=C(C=C1)OCO2)O

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-(Benzo[d]dioxol-5-yl)butan-2-ol is systematically named 1-(1,3-benzodioxol-5-yl)butan-2-ol under IUPAC nomenclature . Its structure comprises a benzodioxole ring—a fused bicyclic system of benzene and dioxole—linked to a four-carbon alcohol chain at the second position (Fig. 1). The compound’s canonical SMILES representation, CCC(CC1=CC2=C(C=C1)OCO2)O, confirms the hydroxyl group’s placement on the second carbon of the butyl chain.

Table 1: Molecular Properties of 1-(Benzo[d]dioxol-5-yl)butan-2-ol

PropertyValue
CAS No.113283-34-4
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)butan-2-ol
Topological Polar Surface Area38.70 Ų
XLogP2.30
H-Bond Donors1
H-Bond Acceptors3

Data derived from crystallographic and computational analyses indicate a planar benzodioxole ring with slight puckering at the dioxole oxygen atoms . The butan-2-ol side chain adopts a staggered conformation, minimizing steric hindrance between the hydroxyl group and adjacent substituents.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (IOPGAULGWGHDFQ-UHFFFAOYSA-N) facilitates database searches and predicts interactions via molecular docking. Fourier-transform infrared (FTIR) spectroscopy of analogous benzodioxoles reveals characteristic O–H stretches (3200–3600 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) from the dioxole ring . Nuclear magnetic resonance (NMR) simulations predict the following signals:

  • ¹H NMR: δ 1.2–1.5 (m, 2H, CH₂), δ 1.6–1.8 (m, 2H, CH₂), δ 3.5–3.7 (m, 1H, CH–OH), δ 6.8–7.1 (m, 3H, aromatic H) .

  • ¹³C NMR: δ 22.1 (CH₂), δ 35.6 (CH–OH), δ 101.3 (O–C–O), δ 108–148 (aromatic C) .

Synthesis and Chemical Reactivity

Synthetic Pathways

Though no explicit synthesis for 1-(Benzo[d]dioxol-5-yl)butan-2-ol is documented, analogous benzodioxole alcohols are typically synthesized via Friedel-Crafts alkylation or Grignard reactions. A plausible route involves:

  • Piperonal Activation: Reacting piperonal (1,3-benzodioxole-5-carbaldehyde) with a Grignard reagent (e.g., CH₂CH₂MgBr) to form a secondary alcohol.

  • Chain Elongation: Subjecting the intermediate to hydroboration-oxidation to introduce the butan-2-ol moiety .

Yield optimization strategies for similar compounds emphasize low-temperature reactions (-20°C to 0°C) and anhydrous conditions to prevent diol formation .

Physicochemical Properties

The compound’s lipophilicity (XLogP = 2.30) suggests moderate membrane permeability, aligning with its predicted blood-brain barrier penetration (65% probability) . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating solubilizing agents (e.g., DMSO) for in vitro assays. Thermal stability analyses of analogs indicate decomposition temperatures above 200°C, making it suitable for high-temperature reactions.

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Effects

Benzodioxole derivatives exhibit diverse bioactivities, including:

  • Antibacterial Action: Pyrazole-containing analogs inhibit Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.

  • Antioxidant Capacity: Methylenedioxy groups scavenge free radicals via electron donation, as shown in DPPH assays (IC₅₀ = 12 μM) .

  • Neuroactive Potential: Structural similarity to psychoactive cathinones suggests possible monoamine reuptake inhibition, though this remains untested.

Structure-Activity Relationships (SAR)

Key SAR observations include:

  • Hydroxyl Position: The 2° alcohol configuration enhances hydrogen bonding with target proteins compared to 1° alcohols .

  • Benzodioxole Substitution: Electron-donating groups at C5 improve antibacterial efficacy by 40% in E. coli models.

ADMET Profiling and Toxicology

Absorption and Distribution

ADMET predictions (Table 2) highlight high intestinal absorption (99.65% probability) and moderate blood-brain barrier penetration (65%) . The compound’s polar surface area (38.70 Ų) and rotatable bonds (3) align with Lipinski’s Rule of Five, suggesting oral bioavailability .

Table 2: ADMET Properties of 1-(Benzo[d]dioxol-5-yl)butan-2-ol

ParameterValue/Probability
Human Intestinal Absorption99.65%
Blood-Brain Barrier Penetration65%
CYP3A4 Substrate72.53% probability
CYP2D6 Inhibition79.34% probability
HepatotoxicityLow risk

Metabolism and Excretion

Hepatic metabolism primarily involves CYP3A4 and CYP2C9, yielding hydroxylated and glucuronidated metabolites . Renal excretion accounts for 60–70% of elimination, with a predicted half-life of 2–4 hours in humans .

Applications and Future Directions

Pharmaceutical Development

The compound’s scaffold is a candidate for:

  • Antibacterial Agents: Hybridization with fluoroquinolones may combat multidrug-resistant pathogens.

  • Neuroprotective Drugs: Benzodioxole’s antioxidant properties could mitigate oxidative stress in neurodegenerative diseases.

Materials Science

Benzodioxole derivatives serve as monomers in polycarbonate synthesis, offering enhanced thermal stability for aerospace materials .

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